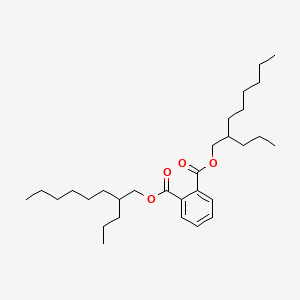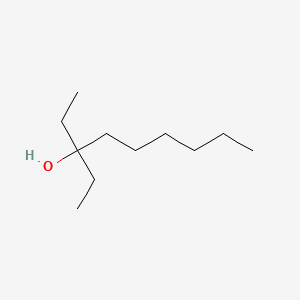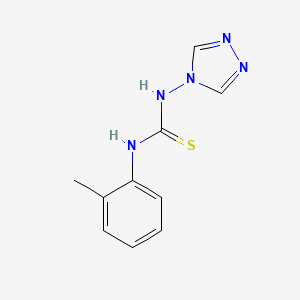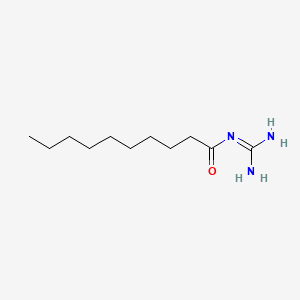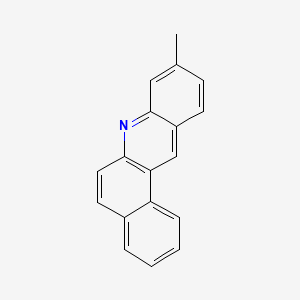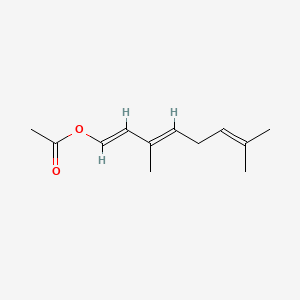
3,7-Dimethylocta-1,3,6-trien-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethylocta-1,3,6-trien-1-yl acetate is an organic compound with the molecular formula C12H18O2. It is a type of ester that is commonly found in essential oils and is known for its pleasant fragrance. This compound is often used in the fragrance and flavor industry due to its aromatic properties .
Métodos De Preparación
The synthesis of 3,7-Dimethylocta-1,3,6-trien-1-yl acetate typically involves esterification reactions. One common method is the reaction between 3,7-dimethylocta-1,3,6-trien-1-ol and acetic acid in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester . Industrial production methods may involve similar esterification processes but on a larger scale, often using continuous flow reactors to increase efficiency and yield .
Análisis De Reacciones Químicas
3,7-Dimethylocta-1,3,6-trien-1-yl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
3,7-Dimethylocta-1,3,6-trien-1-yl acetate has various applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in aromatherapy and alternative medicine.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethylocta-1,3,6-trien-1-yl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic fragrance. On a molecular level, it may interact with various enzymes and receptors, contributing to its potential biological activities. The exact pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
3,7-Dimethylocta-1,3,6-trien-1-yl acetate can be compared with other similar compounds such as:
Linalyl acetate: Another ester with a similar structure but different double bond positions. It is also used in fragrances and flavors.
Geranyl acetate: Similar in structure but with different double bond configurations. It is known for its floral scent.
Citronellyl acetate: Another ester with a similar molecular formula but different functional groups, used in perfumery.
These compounds share similar uses in the fragrance and flavor industry but differ in their specific scents and chemical properties, making each unique in its application .
Propiedades
Número CAS |
74514-25-3 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
[(1E,3E)-3,7-dimethylocta-1,3,6-trienyl] acetate |
InChI |
InChI=1S/C12H18O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6-9H,5H2,1-4H3/b9-8+,11-7+ |
Clave InChI |
ITCDJGPMQHIRKQ-WSMCZHAYSA-N |
SMILES isomérico |
CC(=CC/C=C(\C)/C=C/OC(=O)C)C |
SMILES canónico |
CC(=CCC=C(C)C=COC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


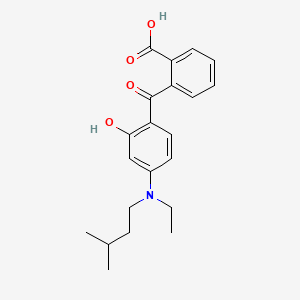
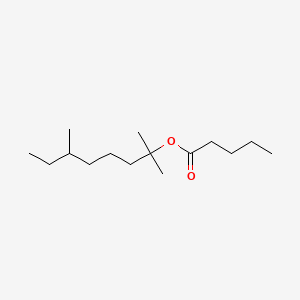
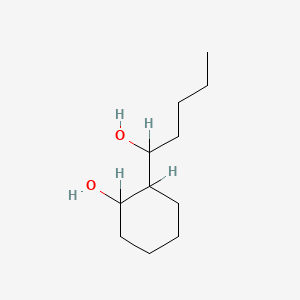
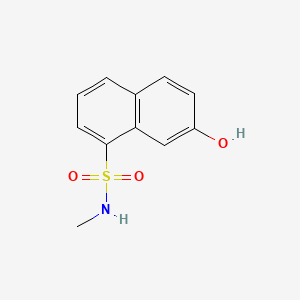

![5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine](/img/structure/B12660673.png)


